molecular formula C20H14Cl2F3N3O4 B607083 DF-461 CAS No. 937051-40-6

DF-461

Cat. No. B607083
M. Wt: 488.24
InChI Key: QHQPTCVXOHKDJV-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DF-461 is a squalene synthase inhibitor.

Scientific Research Applications

  • Squalene Synthase Inhibition and Cholesterol Synthesis : DF-461 has been identified as a potent squalene synthase inhibitor. It exhibits high hepatic selectivity and significant inhibitory activity against rat hepatic cholesterol synthesis. This property makes it a potential candidate for influencing cholesterol levels in the body and possibly impacting lipid-related disorders (Ichikawa et al., 2013).

  • DF-461's Structural and Pharmacokinetic Properties : Structural-activity studies on the trifluoromethyltriazolobenzoxazepine series, to which DF-461 belongs, have led to insights into optimizing its pharmacokinetic properties. These studies contribute to understanding how DF-461 can be effectively utilized in therapeutic applications (Ichikawa et al., 2013).

  • Potential for Plasma Lipid Lowering : In addition to its squalene synthase inhibitory activity, DF-461 has shown efficacy in plasma lipid lowering in nonrodent repeated dose studies. This suggests its potential utility in managing plasma lipid levels and associated conditions (Ichikawa et al., 2013).

properties

CAS RN

937051-40-6

Product Name

DF-461

Molecular Formula

C20H14Cl2F3N3O4

Molecular Weight

488.24

IUPAC Name

2-[(4R,6S)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid

InChI

InChI=1S/C20H14Cl2F3N3O4/c1-31-13-4-2-3-10(16(13)22)17-11-7-9(21)5-6-12(11)28-18(14(32-17)8-15(29)30)26-27-19(28)20(23,24)25/h2-7,14,17H,8H2,1H3,(H,29,30)/t14-,17-/m1/s1

InChI Key

QHQPTCVXOHKDJV-RHSMWYFYSA-N

SMILES

O=C(O)C[C@@H]1C2=NN=C(C(F)(F)F)N2C3=CC=C(Cl)C=C3[C@@H](C4=CC=CC(OC)=C4Cl)O1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DF-461;  DF 461;  DF461; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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